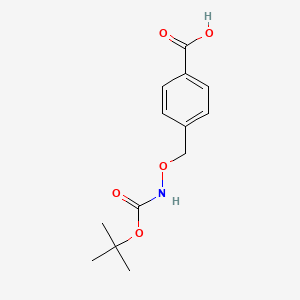

Ácido 4-((((terc-butoxicarbonil)amino)oxi)metil)benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

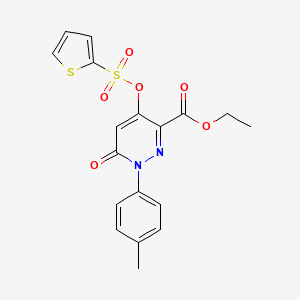

4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid is an organic compound with the molecular formula C13H17NO4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Aplicaciones Científicas De Investigación

4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid is widely used in scientific research, particularly in:

Chemistry: As a building block in organic synthesis and peptide chemistry.

Biology: In the synthesis of biologically active peptides and proteins.

Medicine: As an intermediate in the development of pharmaceuticals.

Industry: In the production of specialty chemicals and advanced materials

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is irritating to eyes, respiratory system, and skin . It is recommended to wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA’s eye and face protection regulations in 29 CFR 1910.133 .

Mecanismo De Acción

Target of Action

It is known to be used as a reagent in the synthesis of various bioactive compounds .

Mode of Action

It is known to be involved in the synthesis of indoleamide derivatives as EP2 antagonists and aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors . The specific interactions with its targets and the resulting changes are subject to the specific context of these syntheses.

Biochemical Pathways

The compound plays a role in the synthesis of bioactive compounds that can affect various biochemical pathways. For instance, EP2 antagonists can modulate prostaglandin E2 signaling, and nicotinamide phosphoribosyltransferase inhibitors can influence NAD+ metabolism . The exact downstream effects would depend on the specific biochemical context.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable under normal temperature but may decompose under high temperature . It is soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane , which can affect its reactivity in synthesis reactions. Other factors like pH and presence of other chemicals can also influence its action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-aminomethyl benzoic acid.

Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydrogen carbonate. This reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature.

Formation of the Boc-Protected Compound: The reaction proceeds to form 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted under specific conditions.

Deprotection Reactions: The Boc group can be removed using acids like trifluoroacetic acid (TFA) to yield the free amine.

Coupling Reactions: It can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in solvents like dimethylformamide (DMF).

Major Products

Substitution: Various substituted benzoic acid derivatives.

Deprotection: 4-aminomethyl benzoic acid.

Coupling: Peptide chains or other complex molecules.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid

- 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid

- 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid

Uniqueness

4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid is unique due to its specific structure, which provides stability and reactivity in organic synthesis. The presence of the Boc-protected amino group allows for selective reactions, making it a valuable intermediate in the synthesis of complex molecules .

Propiedades

IUPAC Name |

4-[[(2-methylpropan-2-yl)oxycarbonylamino]oxymethyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-18-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUOIMHPBNHXAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2484016.png)

![5-Methyl-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2484021.png)

![N-{3-[1-(benzenesulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2484023.png)

![4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;hydrochloride](/img/structure/B2484027.png)